![molecular formula C9H15N3 B1278761 1,3,5-Tris-(aminomethyl)-benzene CAS No. 77372-56-6](/img/structure/B1278761.png)
1,3,5-Tris-(aminomethyl)-benzene
Overview
Description
Synthesis Analysis
The synthesis of 1,3,5-Tris-(aminomethyl)-benzene has been reported in several studies. For instance, a first-generation calix-dendrimer suitable as a multidentate ligand for metal-ion binding was prepared from 1,3,5-tris(aminomethyl)-2,4,6-trimethylbenzene as the dendrimer core . Another study reported the synthesis of triferrocenyl-substituted 1,3,5-triphenylbenzene from 1,3,5-tris(4-aminophenyl)benzene .
Molecular Structure Analysis
The molecular structure of 1,3,5-Tris-(aminomethyl)-benzene has been analyzed in various studies. For example, a study on the synthesis of triferrocenyl-substituted 1,3,5-triphenylbenzene revealed that the internal rotations of the ferrocenyl moieties are significantly restricted in the solid phase .
Chemical Reactions Analysis
1,3,5-Tris-(aminomethyl)-benzene has been used in various chemical reactions. For instance, it has been used to synthesize tris-N-arylthioureas, which are remarkably effective anion carriers . Another study reported the synthesis of a first-generation calix-dendrimer from 1,3,5-tris(aminomethyl)-2,4,6-trimethylbenzene .
Scientific Research Applications
Nanotechnology and Supramolecular Chemistry
1,3,5-Tris-(aminomethyl)-benzene: is a core component in the synthesis of calix-dendrimers . These dendrimers are hyperbranched molecules that serve as multidentate ligands for metal-ion binding. Their well-defined architectures make them suitable for the development of nanotechnology, particularly in creating nano-sized supramolecules with high complexity and order. These structures have potential applications in molecular engineering and as new materials for nanotechnological advancements.
Medicine and Healthcare
In the medical field, derivatives of 1,3,5-Tris-(aminomethyl)-benzene have been explored as transmembrane chloride transporters . These compounds show remarkable effectiveness as anion carriers, which could be crucial in developing treatments for diseases like cystic fibrosis, where chloride transport regulation is a key therapeutic target.
Materials Science
The compound’s role in the synthesis of dendrimers also extends to materials science . The dendrimers’ ability to encapsulate metal ions, anions, or small molecules makes them valuable in creating new materials with specific chemical properties. These materials can be used in various applications, including sensors, catalysts, and drug delivery systems.
Environmental Science
1,3,5-Tris-(aminomethyl)-benzene: is involved in creating materials like covalent triazine frameworks (CTFs) . CTFs are known for their high chemical and thermal stability, making them promising materials for environmental applications such as gas adsorption, separation, and catalysis, which are crucial for energy conservation and reducing environmental pollutants.
Analytical Chemistry
In analytical chemistry, 1,3,5-triazine derivatives , closely related to 1,3,5-Tris-(aminomethyl)-benzene , have been used as complexation agents . They play a significant role in the analysis and quantification of various substances due to their ability to form complexes with metal ions, which can be crucial for detecting and measuring trace elements in samples.
Synthesis and Catalysis
Lastly, the compound finds its use in the synthesis of complex molecules . It acts as a building block for creating dendrimers and other polymers that can serve as catalysts in chemical reactions. These catalysts can accelerate reaction rates, increase product yields, and may even enable new pathways for chemical synthesis that were not previously feasible.
Future Directions
Mechanism of Action
Target of Action
The primary target of 1,3,5-Tris-(aminomethyl)-benzene is the transmembrane chloride ion channels . These channels play a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for various cellular processes.
Mode of Action
1,3,5-Tris-(aminomethyl)-benzene interacts with its targets by acting as an anion carrier . It facilitates the transport of chloride ions across the cell membrane. The compound’s effectiveness as an anion carrier is influenced by the aryl substituents attached to it .
Biochemical Pathways
The compound’s action affects the chloride transport pathways . By facilitating the transport of chloride ions, it influences the electrochemical gradient across the cell membrane. This can have downstream effects on various cellular processes, including signal transduction and fluid balance.
Pharmacokinetics
Its role as an anion carrier suggests that it may have good membrane permeability .
Result of Action
The molecular and cellular effects of 1,3,5-Tris-(aminomethyl)-benzene’s action primarily involve changes in the ionic balance within the cell due to its facilitation of chloride ion transport . This can influence various cellular processes, potentially leading to changes in cell function.
properties
IUPAC Name |
[3,5-bis(aminomethyl)phenyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3H,4-6,10-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWDEHYPSCTKFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1CN)CN)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Tris-(aminomethyl)-benzene |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.